molecular formula C10H11F3N2 B1462652 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1099677-70-9

2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No. B1462652
M. Wt: 216.2 g/mol
InChI Key: VWVQSXKERDEZAA-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . The “2,2,2-trifluoroethyl” group is a type of alkyl group, which is a carbon chain that is single-bonded to the rest of the molecule . The presence of three fluorine atoms on the terminal carbon of this group could impart unique properties to the compound, such as increased stability or reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoroethyl group, which could affect the electronic distribution and potentially the shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoroethyl group and the nitrogen in the isoindoline ring. Trifluoroethyl groups are known to undergo various reactions, including nucleophilic substitutions and reductions . The nitrogen atom could potentially act as a nucleophile or base in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoroethyl group and the isoindoline ring. The trifluoroethyl group could increase the compound’s stability, volatility, and lipophilicity . The isoindoline ring could contribute to the compound’s aromaticity and potentially its UV/Vis absorption properties .

Scientific Research Applications

PFAS Removal with Amine-Functionalized Sorbents

A significant application of amine-containing compounds is in the environmental remediation of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These persistent chemicals pose risks to drinking water safety due to their resistance to degradation. Amine-functionalized sorbents, which may include derivatives similar to the compound of interest, have shown promise in removing PFAS from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbents' morphology, highlighting the potential for designing next-generation materials for environmental cleanup (Ateia et al., 2019).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines, is a critical area of research due to their prevalence in various industrial applications and their potential environmental impact. Advanced oxidation processes (AOPs) have been explored for their ability to mineralize these compounds efficiently. The degradation is highly sensitive to pH, and the mechanisms vary across different pH values, suggesting the need for tailored solutions for effective treatment of effluents containing amines and related compounds (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Novel Compounds

In the realm of synthetic chemistry, the modification of compounds like 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine has led to the development of novel materials with potential applications in pharmaceuticals, agrochemicals, and more. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions with amines, showcasing the versatility of these compounds in producing materials with desired properties (Issac & Tierney, 1996).

Fluorine-containing Agrochemicals

The compound , with its trifluoroethyl group, is part of a broader class of fluorine-containing chemicals that play a critical role in the synthesis of agrochemicals. These compounds are valued for their ability to enhance the physical, chemical, and biological properties of molecules, making them integral to the development of new, more effective pesticides and fungicides. The methodologies for incorporating fluorine into these compounds are crucial for creating environmentally sustainable and economically viable agrochemical products (Wang et al., 2021).

Future Directions

The potential applications of this compound could be vast, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or as a building block in synthetic chemistry . Further studies would be needed to explore these possibilities.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-7-2-1-3-9(14)8(7)5-15/h1-3H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVQSXKERDEZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC(F)(F)F)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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